4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
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Overview
Description
4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a bromophenyl group, a thiazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with thioglycolic acid to form the thiazole ring. This intermediate is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
- 4-(4-Methyl-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
- 4-(4-Fluoro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Uniqueness
4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTABPTSRCHMDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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